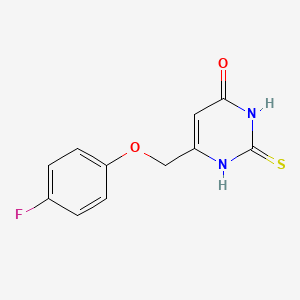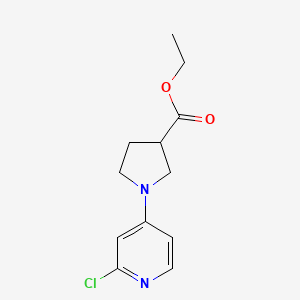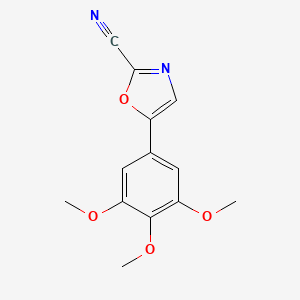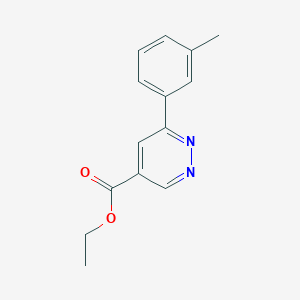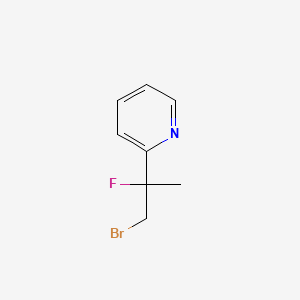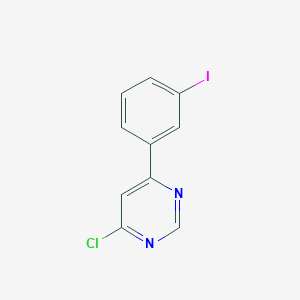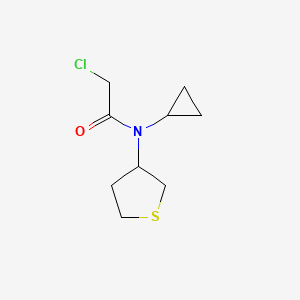
2-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide
Overview
Description
“2-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide” is a chemical compound with the molecular formula C9H14ClNOS and a molecular weight of 219.73 g/mol. It is an important boronic acid derivative .
Synthesis Analysis
This compound was obtained by a five-step substitution reaction . The structure was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .Molecular Structure Analysis
The single crystal structure of the compound was determined by X-ray diffraction and conformational analysis . The results showed that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis
The compound is a derivative of boronic acid, which plays an irreplaceable role in organic synthesis . It is often used in boronic acid compounds .Scientific Research Applications
Molecular Structure and Crystallography
Studies have explored the crystal structures of related chloroacetamide compounds, revealing their molecular orientations and interactions. For instance, the crystal structure of a similar acetamide showed intermolecular interactions forming chains, indicating potential for studying molecular packing and designing materials with specific properties (Saravanan et al., 2016).
Photovoltaic and Electronic Applications
Research into benzothiazolinone acetamide analogs has shown these compounds to have promising applications in photovoltaics, such as dye-sensitized solar cells (DSSCs), due to their good light-harvesting efficiency and free energy of electron injection (Mary et al., 2020). Their non-linear optical (NLO) activity also suggests potential in developing optical materials.
Ligand-Protein Interactions
The study of ligand-protein interactions, specifically with cyclooxygenase 1 (COX1), utilizing similar acetamide compounds, provides a pathway for the design of bioactive molecules. Molecular docking studies of these compounds show significant binding affinities, highlighting their potential in drug design and pharmacological applications (Mary et al., 2020).
Synthesis and Characterization
Investigations into the synthesis, characterization, and optical properties of related chloroacetamide compounds contribute to a deeper understanding of their chemical behavior. This knowledge can be applied in the development of new materials and chemicals with desired properties (Jansukra et al., 2021).
Antimicrobial Applications
Research on thiazolidinone and acetidinone derivatives, including chloroacetamide components, highlights their potential as antibacterial agents. This indicates a possible application in developing new antimicrobial compounds (Desai et al., 2008).
properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(thiolan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNOS/c10-5-9(12)11(7-1-2-7)8-3-4-13-6-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKVMOJBMNLKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



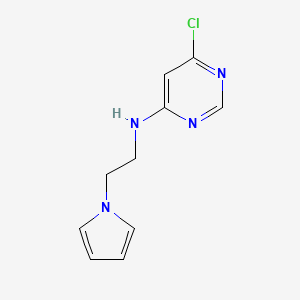
![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1491860.png)
![5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491861.png)
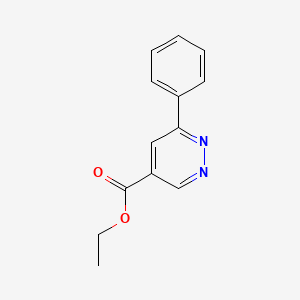
![Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate](/img/structure/B1491864.png)



